Methyl 2-ethyl-5-iodobenzoate
Description
Methyl 2-ethyl-5-iodobenzoate is a benzoic acid derivative featuring a methyl ester group, an ethyl substituent at position 2, and an iodine atom at position 5 of the aromatic ring. This compound is classified as a pharmaceutical intermediate, though its commercial availability is currently discontinued .
Properties
CAS No. |
1131587-25-1 |
|---|---|
Molecular Formula |
C10H11IO2 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 2-ethyl-5-iodobenzoate |
InChI |
InChI=1S/C10H11IO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
NBNASQGNMNMJGF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)I)C(=O)OC |
Canonical SMILES |
CCC1=C(C=C(C=C1)I)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-ethyl-5-iodobenzoate with analogous esters and halogenated benzoate derivatives, focusing on molecular structure, physicochemical properties, and applications.
Structural and Functional Group Variations
Key structural differences among similar compounds include:
- Substituent type and position: Halogens (I, Cl, F), amino groups, and alkyl chains at positions 2, 4, or 5.
- Ester groups : Methyl vs. ethyl esters, altering molecular weight and lipophilicity.
Table 1: Structural and Molecular Data
Physicochemical Properties
- Lipophilicity: The ethyl group in this compound increases hydrophobicity compared to amino-substituted analogs (e.g., Methyl 2-amino-5-iodobenzoate), which exhibit higher polarity due to the NH₂ group .
- Melting Points : While direct data for this compound is unavailable, related compounds like 4-Iodoanisole (mp 48–51°C) and 4-Iodoaniline (mp 61–63°C) suggest that substituents significantly influence phase transitions .
Key Research Findings
Electronic Effects : The ethyl group in this compound donates electrons via inductive effects, mildly activating the ring compared to chloro- or fluoro-substituted analogs .
Biological Relevance: Amino-iodo benzoates (e.g., Methyl 2-amino-5-iodobenzoate) show promise in radiopharmaceuticals due to iodine’s isotopic properties .
Q & A
Q. What documentation is essential for ethical compliance in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
